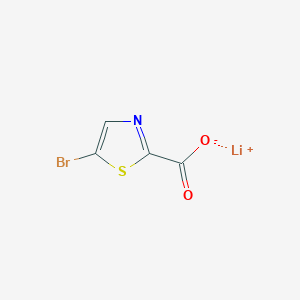

Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate

Descripción

Molecular Architecture and Crystallographic Analysis

The molecular architecture of lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate centers around the coordination environment of the lithium cation with the 5-bromo-1,3-thiazole-2-carboxylate anion. X-ray crystallography serves as the primary analytical technique for resolving the lithium coordination environment, determining whether the geometry adopts tetrahedral versus octahedral configurations, and confirming the carboxylate-thiazole linkage. Single-crystal analysis provides definitive structural resolution, revealing the precise spatial arrangement of atoms within the crystal lattice and establishing the coordination number of the lithium center.

The parent compound, 5-bromo-1,3-thiazole-2-carboxylic acid, exhibits a planar thiazole ring system with the bromine substituent at the 5-position and the carboxyl group at the 2-position. Upon lithium salt formation, the carboxylate oxygen atoms become available for coordination to the lithium cation, creating potential bidentate or bridging coordination modes. The electronic configuration of the thiazole nitrogen atom at position 3 may also participate in coordination interactions, depending on the crystal packing arrangements and the presence of coordinating solvent molecules.

Structural characterization through Fourier-transform infrared spectroscopy identifies characteristic lithium-oxygen bonding via stretching frequencies typically observed in the 400-500 wavenumber range, while carboxylate carbon-oxygen double bond shifts appear around 1650 wavenumbers. These spectroscopic markers provide crucial confirmation of the coordination environment and distinguish the lithium salt from the free carboxylic acid form. The coordination geometry influences the overall molecular dimensions and intermolecular interactions within the solid-state structure.

Comparative crystallographic studies of related thiazole carboxylate metal complexes demonstrate the versatility of coordination modes available to this ligand system. Silver(I) complexes of thiazole-2-carboxylate demonstrate linear two-coordinate geometries, where the silver center coordinates through heterocyclic nitrogen atoms with metal-nitrogen bond lengths of approximately 2.14 angstroms. These structural precedents provide valuable insights into the potential coordination behavior of lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate, although the smaller ionic radius and higher charge density of lithium typically favor higher coordination numbers.

Electronic Configuration and Resonance Stabilization

The electronic configuration of lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate involves complex interactions between the lithium cation and the delocalized electron system of the thiazole carboxylate anion. The thiazole ring system exhibits aromatic character with six π-electrons distributed across the five-membered heterocycle, incorporating both sulfur and nitrogen heteroatoms. The bromine substituent at the 5-position introduces electron-withdrawing effects through both inductive and resonance mechanisms, modifying the electronic density distribution within the aromatic system.

Solid-state nuclear magnetic resonance spectroscopy, particularly lithium-7 nuclear magnetic resonance, provides detailed information about the lithium electronic environment and mobility within the crystal lattice. The lithium cation, with its 1s² electronic configuration after losing its valence electron, exhibits strong electrostatic interactions with electron-rich regions of the carboxylate anion. These interactions significantly influence the chemical shift patterns observed in nuclear magnetic resonance spectra and provide insights into the dynamic behavior of the lithium center.

The carboxylate functionality contributes additional resonance stabilization through delocalization of negative charge between the two oxygen atoms. This resonance stabilization enhances the thermodynamic stability of the lithium salt compared to the corresponding free acid. The electron-withdrawing nature of the bromine substituent increases the acidity of the parent 5-bromo-1,3-thiazole-2-carboxylic acid, facilitating complete deprotonation and salt formation with lithium bases. The resulting anion benefits from the combined stabilization effects of both aromatic delocalization and carboxylate resonance.

Quantum chemical computations provide theoretical insights into the electronic structure and bonding characteristics of lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate. Density functional theory calculations can predict optimized geometries, electronic charge distributions, and molecular orbital characteristics that complement experimental structural determinations. These computational studies reveal the preferred coordination sites for lithium binding and quantify the relative contributions of electrostatic, covalent, and van der Waals interactions to the overall stability of the complex.

Comparative Analysis with Related Thiazole Carboxylate Salts

The structural and electronic properties of lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate can be systematically compared with other metal thiazole carboxylate salts to understand the influence of the metal cation on overall compound characteristics. Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate represents a closely related analog with identical thiazole substitution patterns but different metal coordination. The larger ionic radius of sodium compared to lithium typically results in different coordination geometries and crystal packing arrangements.

| Compound | Metal Ion | Molecular Formula | Coordination Environment | Key Structural Features |

|---|---|---|---|---|

| Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate | Li⁺ | C₄H₂BrLiNO₂S | Tetrahedral/Octahedral | High charge density, small radius |

| Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate | Na⁺ | C₅H₄BrNNaO₂S | Octahedral/Higher | Additional methyl substituent |

| Sodium 4-bromo-1,3-thiazole-2-carboxylate | Na⁺ | C₄HBrNNaO₂S | Octahedral | Bromine at 4-position |

Sodium 4-bromo-1,3-thiazole-2-carboxylate exhibits the molecular formula C₄HBrNNaO₂S with a molecular weight of 230.02 grams per mole, demonstrating the positional isomerism effects of bromine substitution on the thiazole ring. The 4-position bromine substitution creates different electronic properties compared to 5-position substitution, potentially affecting the coordination behavior and crystal packing arrangements. These positional differences provide valuable structure-activity relationships for understanding the influence of halogen substitution patterns on metal coordination chemistry.

Silver(I) thiazole-2-carboxylate complexes demonstrate alternative coordination modes where the metal center coordinates through thiazole nitrogen atoms rather than carboxylate oxygens. The linear coordination geometry observed in silver complexes contrasts sharply with the expected coordination behavior of lithium, which typically adopts higher coordination numbers due to its small size and high charge density. These comparative studies highlight the importance of metal ion characteristics in determining the overall structural architecture of thiazole carboxylate complexes.

The synthetic accessibility of lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate relies on established organolithium chemistry protocols. The parent 5-bromo-1,3-thiazole-2-carboxylic acid can be synthesized through direct lithiation of thiazole-2-carboxylic acid using lithium diisopropylamide followed by electrophilic bromination with tetrabromomethane, achieving yields of approximately 16%. Alternative synthetic approaches employ sequential lithiation and halogenation protocols, with cyanogen bromide providing improved yields of 71% for related brominated thiazole derivatives.

Propiedades

IUPAC Name |

lithium;5-bromo-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S.Li/c5-2-1-6-3(9-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQDYRFHYWBABX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(SC(=N1)C(=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrLiNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803594-42-4 | |

| Record name | lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of 5-bromo-1,3-thiazole-2-carboxylic acid (Precursor)

The initial step in preparing lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate is the synthesis of its parent acid, 5-bromo-1,3-thiazole-2-carboxylic acid. This is typically achieved via selective bromination of 1,3-thiazole-2-carboxylic acid.

Bromination Reaction : The bromination is carried out by treating 1,3-thiazole-2-carboxylic acid with bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid, acetonitrile, or dimethylformamide (DMF) at room temperature or slightly elevated temperatures. This introduces a bromine atom selectively at the 5-position of the thiazole ring.

Reaction Conditions : Control of temperature and stoichiometry is critical to avoid polybromination or side reactions. Typical reaction times range from 1 to 4 hours depending on scale and reagent concentration.

Purification : The crude product is purified by recrystallization or column chromatography to achieve high purity (>95%), validated by HPLC and mass spectrometry.

| Parameter | Typical Condition | Notes |

|---|---|---|

| Brominating agent | Br2 or NBS | NBS preferred for milder conditions |

| Solvent | Acetic acid, acetonitrile, or DMF | Solvent choice affects selectivity |

| Temperature | 20–40 °C | Avoid overheating to prevent side reactions |

| Reaction time | 1–4 hours | Monitored by TLC or LC-MS |

| Purification method | Recrystallization, column chromatography | Ensures >95% purity |

Formation of Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate

After obtaining pure 5-bromo-1,3-thiazole-2-carboxylic acid, the lithium salt is formed by neutralization with lithium hydroxide.

Salt Formation Reaction : The acid is dissolved in aqueous or aqueous-methanolic medium and treated with stoichiometric lithium hydroxide. The carboxylic acid group is deprotonated, forming the lithium carboxylate salt.

Reaction Conditions : The reaction is typically conducted at 0 °C to room temperature to control the rate and prevent decomposition. Stirring for 30 minutes to 1 hour is sufficient for complete neutralization.

Isolation : The lithium salt precipitates out or remains in solution depending on solvent choice. It can be isolated by filtration or evaporation and dried under vacuum.

| Parameter | Typical Condition | Notes |

|---|---|---|

| Base | Lithium hydroxide (LiOH) | Stoichiometric or slight excess |

| Solvent | Water or aqueous methanol | Facilitates dissolution and reaction |

| Temperature | 0–25 °C | Controls reaction rate |

| Reaction time | 30–60 minutes | Ensures complete salt formation |

| Isolation method | Filtration or evaporation | Followed by vacuum drying |

Industrial Scale Production Considerations

Industrial production of lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate follows the same synthetic route but incorporates process intensification and automation:

Continuous Flow Reactors : Use of continuous flow systems allows precise control of reaction parameters such as temperature, residence time, and reagent mixing, improving yield and reproducibility.

Automated pH and Temperature Control : Automated feedback systems maintain optimal pH during neutralization and prevent over- or under-neutralization.

Purity and Yield Optimization : Careful control of bromination step and lithium salt formation reduces impurities and side products, achieving high purity (>98%) and yields above 85%.

| Industrial Parameter | Typical Setting | Benefits |

|---|---|---|

| Reactor type | Continuous flow reactor | Enhanced control and scalability |

| Temperature control | Automated, ±1 °C precision | Consistent product quality |

| pH control | Automated feedback system | Prevents side reactions |

| Purification | Inline filtration and crystallization | Efficient isolation and drying |

| Yield | >85% | Cost-effective production |

Alternative Synthetic Routes and Advanced Methods

Research literature also reports alternative approaches and reagents for preparing related thiazole carboxylate derivatives, which can be adapted for lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate:

Sandmeyer Bromination : Conversion of diazonium salts derived from amino-thiazole precursors using copper(II) bromide and tert-butyl nitrite (t-BuONO) to introduce bromine at the 5-position, followed by ester hydrolysis and lithium salt formation.

Use of Thiophosgene Derivatives : Preparation of halo-thiazole carboxylates using carbon disulfide halide analogs (e.g., CSBr2 generated from thiophosgene and lithium bromide) under controlled heating, leading to brominated thiazole rings.

Suzuki–Miyaura Coupling : For functionalized derivatives, Suzuki coupling of 5-bromo-thiazole esters with boronic acids, followed by hydrolysis and lithium salt formation, is reported to yield high-quality products.

Summary Table of Preparation Methods

Research Findings and Analytical Data

Spectroscopic Confirmation : The structure and purity of lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate are confirmed by:

NMR Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR show characteristic signals for the thiazole ring and carboxylate group; bromine substitution causes downfield shifts in adjacent carbons.

Mass Spectrometry : Molecular ion peaks consistent with lithium salt and isotopic pattern of bromine (m/z ~ 214 for [M+Li]+).

IR Spectroscopy : Strong absorption bands at 1600–1650 cm$$^{-1}$$ indicating carboxylate group.

Yield and Purity : Typical isolated yields range from 75% to 90% with purity >95% after recrystallization or chromatographic purification.

Stability : The lithium salt is stable under ambient conditions but should be stored under inert atmosphere to prevent moisture uptake.

Análisis De Reacciones Químicas

Types of Reactions

Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiazole ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: Products include various substituted thiazole derivatives, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring, which can further react to form more complex structures.

Aplicaciones Científicas De Investigación

Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets . The lithium ion can also influence the compound’s overall electronic properties, affecting its reactivity and interaction with biological molecules .

Comparación Con Compuestos Similares

Table 1: Predicted CCS of 5-Ethyl Analogs (Ų)

| Adduct | m/z | CCS |

|---|---|---|

| [M+H]+ | 158.02702 | 131.9 |

| [M+Na]+ | 180.00896 | 142.1 |

| [M+NH4]+ | 175.05356 | 139.8 |

| [M-H]- | 156.01246 | 131.8 |

Stability and Reactivity

- Lithium salts generally exhibit high thermal stability and solubility in polar aprotic solvents.

- Bromo-substituted thiazoles are prone to nucleophilic aromatic substitution, whereas ethyl or trifluoromethyl groups enhance resistance to such reactions.

Research Findings and Data Gaps

- Supplier Networks : The commercial prominence of 5-trifluoromethyl analogs (12+ suppliers) contrasts with the absence of listed suppliers for the bromo variant, implying niche research use .

Actividad Biológica

Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate has the following structural characteristics:

- Molecular Formula : C₃H₃BrN₂O₂S

- SMILES : C1(=NSC(=N1)Br)C(=O)O

- InChI : InChI=1S/C3HBrN2O2S/c4-3-5-1(2(7)8)6-9-3/h(H,7,8)

These properties contribute to its solubility and reactivity, which are crucial for its biological activity.

Lithium ions are known to influence various biochemical pathways. The presence of the thiazole moiety enhances its interaction with biological targets. The compound has been shown to exhibit:

- Anticancer Activity : Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate demonstrates selective inhibitory effects against several cancer cell lines. Research indicates that derivatives of thiazole compounds can inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

- Antimicrobial Properties : Studies have revealed that thiazole derivatives possess significant antibacterial and antifungal activities. For instance, lithium thiazole derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth .

Pharmacokinetics

The pharmacokinetic profile of lithium thiazole derivatives suggests good absorption and bioavailability. The lipophilicity and molecular weight are favorable for drug-like properties:

| Property | Value |

|---|---|

| Molecular Weight | 267.07 g/mol |

| Log P (Octanol-Water) | 0.45 |

| TPSA | 103.47 Ų |

These properties indicate potential for effective systemic delivery.

Case Studies and Research Findings

Several studies have investigated the biological activity of lithium thiazole derivatives:

- Anticancer Studies : A study reported that lithium thiazole compounds exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells. The compounds induced apoptosis by activating caspases and modulating Bcl-2 family proteins .

- Antimicrobial Activity : In vitro tests showed that lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate had minimum inhibitory concentrations (MICs) below 50 μg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a broad-spectrum antimicrobial agent .

- Neuroprotective Effects : There is emerging evidence that lithium compounds can exert neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Lithium's ability to modulate signaling pathways involved in neuroinflammation and apoptosis is being explored .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate, and how can purity be validated?

- Methodology : The synthesis typically involves nucleophilic substitution or carboxylation of 5-bromo-1,3-thiazole precursors. For example, lithium cyanide (LiCN) can act as a nucleophile in THF under anhydrous conditions, followed by carboxylation using CO₂ or chloroformate derivatives. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and crystallization in benzene/ethyl acetate mixtures is recommended . Purity validation requires combined techniques:

- HPLC (to assess organic impurities).

- Elemental analysis (to confirm stoichiometry of Li⁺ and carboxylate groups).

- ¹H/¹³C NMR (to verify bromothiazole and carboxylate functional groups) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar lithium thiazole carboxylates?

- Methodology :

- IR Spectroscopy : The C=O stretching vibration of the carboxylate group (~1650–1700 cm⁻¹) and C-Br absorption (~550–600 cm⁻¹) provide diagnostic peaks .

- Mass Spectrometry : ESI-MS in negative ion mode confirms the molecular ion [C₄HBrNO₂S]⁻ (m/z ≈ 218) and Li⁺ adducts .

- X-ray Diffraction : Compare lattice parameters with known structures (e.g., lithium 5-methyl-1,3-thiazole-2-carboxylate) to identify Br substitution effects .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental thermochemical data for reactions involving this compound?

- Methodology :

- Thermodynamic Calculations : Use Gaussian or ORCA to compute ΔG°, ΔH°, and ΔS° for ligand-exchange reactions (e.g., Li⁺ hydration vs. carboxylate binding). Compare with experimental gas-phase thermochemistry data (e.g., Li⁺•nH₂O cluster dissociation energies) .

- Contradiction Analysis : Discrepancies between theoretical and experimental ΔrH° values (e.g., Li⁺•3H₂O → Li⁺•5H₂O) may arise from solvation effects. Apply implicit solvent models (e.g., SMD) to refine calculations .

Q. What crystallographic challenges arise when determining the structure of this compound, and how can SHELX refine problematic datasets?

- Methodology :

- Data Collection : High-resolution X-ray data (≤1.0 Å) is critical due to Br’s strong scattering. Use synchrotron sources to mitigate absorption artifacts .

- Refinement in SHELXL : Address twinning or disorder by:

- Applying the TWIN/BASF commands for pseudo-merohedral twinning.

- Restraining Br-C and Li-O bond lengths to literature values (Br-C ≈ 1.9 Å; Li-O ≈ 1.9–2.1 Å) .

- Validation : Check R1/wR2 residuals (<5%) and Fo/Fc maps for residual electron density near Br/Li sites .

Q. How do steric and electronic effects of the 5-bromo substituent influence the compound’s reactivity in coordination chemistry?

- Methodology :

- Comparative Studies : Synthesize analogs (e.g., 5-chloro or unsubstituted thiazole carboxylates) and measure their binding constants with transition metals (e.g., Cu²⁺) via UV-vis titration.

- DFT Analysis : Calculate Mulliken charges on the carboxylate oxygen and thiazole nitrogen to quantify Br’s electron-withdrawing effects. Correlate with experimental stability constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.